

Application Notes and Protocols for DJ101 in Cell Culture Experiments

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Compound of Interest

Compound Name: DJ101

Cat. No.: B607133

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Introduction

DJ101 is a novel and potent small-molecule tubulin inhibitor that targets the colchicine binding site, demonstrating significant potential in cancer research. By disrupting microtubule polymerization, **DJ101** effectively inhibits cell division, leading to cell cycle arrest and apoptosis.^{[1][2][3]} These application notes provide detailed protocols for utilizing **DJ101** in various cell culture-based assays to evaluate its therapeutic potential.

Mechanism of Action

DJ101 functions as a microtubule-destabilizing agent. It binds to the colchicine site on β -tubulin, preventing the polymerization of tubulin dimers into microtubules.^{[1][3]} This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. Consequently, cells treated with **DJ101** are arrested in the G2/M phase of the cell cycle, which can ultimately trigger apoptosis or programmed cell death.^[4]

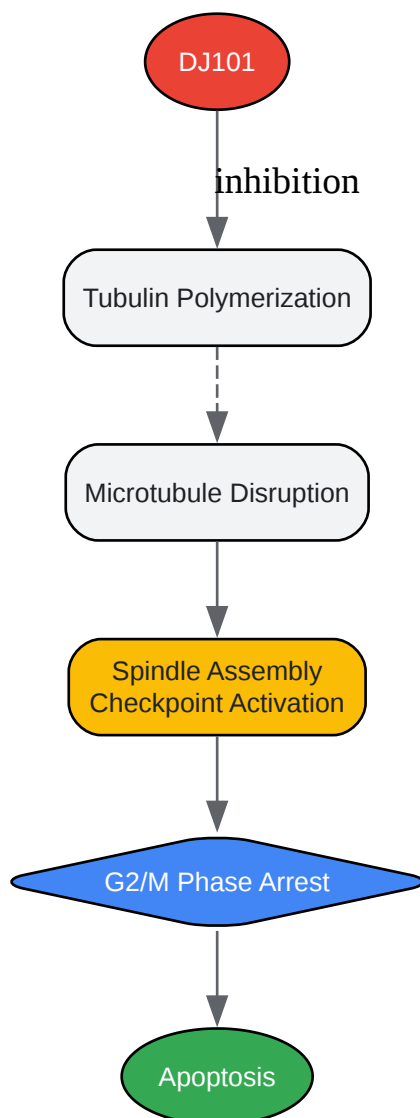
Quantitative Data Summary

The following table summarizes the in vitro efficacy of **DJ101** in various human cancer cell lines.

Cell Line	Cancer Type	IC50 (nM)	Assay	Reference
A375	Metastatic Melanoma	7-10	Not Specified	[1] [2]
RPMI7951	Metastatic Melanoma	7-10	Not Specified	[1] [2]
M14	Melanoma	3 (as compound 41)	MTS Assay (48 hrs)	[5]
DU-145	Prostate Cancer	14 (as compound 41)	MTS Assay (48 hrs)	[5]

Signaling Pathway

The inhibition of tubulin polymerization by **DJ101** leads to a G2/M phase cell cycle arrest. This process is governed by a complex signaling network that ensures the fidelity of cell division. When microtubule dynamics are disrupted, the spindle assembly checkpoint is activated, preventing the onset of anaphase until all chromosomes are properly attached to the mitotic spindle. This sustained arrest can lead to the activation of apoptotic pathways.

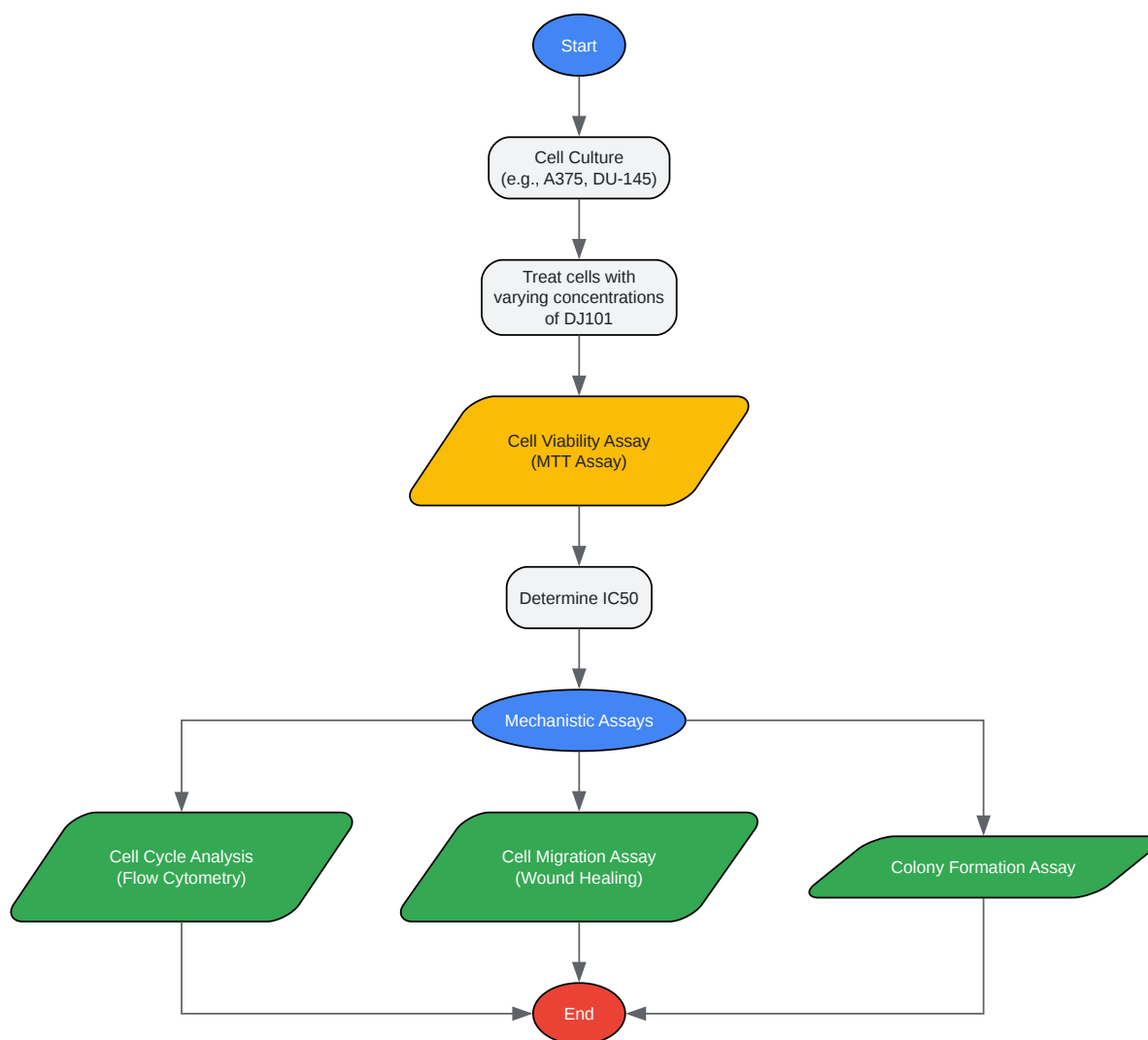


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Caption: Signaling pathway of **DJ101**-induced G2/M arrest.

Experimental Workflow

A general workflow for assessing the in vitro effects of **DJ101** is depicted below. This workflow encompasses initial viability screening followed by more detailed mechanistic assays.



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Caption: General experimental workflow for **DJ101** evaluation.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of **DJ101** on a cancer cell line.

Materials:

- Cancer cell line of interest (e.g., A375 melanoma cells)
- Complete culture medium (e.g., DMEM with 10% FBS)
- **DJ101** stock solution (dissolved in DMSO)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete culture medium and incubate for 24 hours at 37°C, 5% CO₂.
- Prepare serial dilutions of **DJ101** in complete culture medium.
- Remove the medium from the wells and add 100 μ L of the **DJ101** dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
- Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
- Add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.

- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle control.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol is for analyzing the effect of **DJ101** on cell cycle distribution.

Materials:

- Cancer cell line of interest
- 6-well plates
- **DJ101**
- PBS
- Trypsin-EDTA
- 70% ethanol (ice-cold)
- RNase A
- Propidium Iodide (PI) staining solution
- Flow cytometer

Procedure:

- Seed cells in 6-well plates and allow them to attach overnight.
- Treat the cells with **DJ101** at the desired concentration (e.g., IC50 value) for 24-48 hours. Include a vehicle control.
- Harvest the cells by trypsinization and collect them by centrifugation.

- Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing.
- Incubate the fixed cells at -20°C for at least 2 hours.
- Wash the cells with PBS and resuspend them in PI staining solution containing RNase A.
- Incubate in the dark for 30 minutes at room temperature.
- Analyze the cell cycle distribution using a flow cytometer.

Cell Migration Assay (Wound Healing/Scratch Assay)

This protocol is to assess the effect of **DJ101** on cell migration.

Materials:

- Cancer cell line of interest
- 6-well plates
- **DJ101**
- Sterile 200 µL pipette tip
- Microscope with a camera

Procedure:

- Seed cells in 6-well plates and grow them to form a confluent monolayer.
- Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
- Wash the wells with PBS to remove detached cells.
- Add fresh medium containing **DJ101** at the desired concentration. Include a vehicle control.
- Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24 hours).

- Measure the width of the scratch at different time points to quantify cell migration.

Colony Formation Assay

This protocol evaluates the long-term effect of **DJ101** on the proliferative capacity of single cells.

Materials:

- Cancer cell line of interest
- 6-well plates
- **DJ101**
- Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

- Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.
- Treat the cells with various concentrations of **DJ101** for 24 hours.
- Remove the drug-containing medium and replace it with fresh complete medium.
- Incubate the plates for 1-2 weeks, allowing colonies to form.
- Wash the colonies with PBS and fix them with methanol for 15 minutes.
- Stain the colonies with crystal violet solution for 15-30 minutes.
- Wash the plates with water and allow them to air dry.
- Count the number of colonies (typically >50 cells) in each well.

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